molecular formula C35H40N4O8 B2584932 Fmoc-D-(4,Bis( Boc)-guanido)Phe-OH CAS No. 2044709-96-6

Fmoc-D-(4,Bis( Boc)-guanido)Phe-OH

Cat. No.: B2584932
CAS No.: 2044709-96-6
M. Wt: 644.725
InChI Key: CIEGZABLYKOZLG-MUUNZHRXSA-N
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Description

Fmoc-D-(4,Bis( Boc)-guanido)Phe-OH is a useful research compound. Its molecular formula is C35H40N4O8 and its molecular weight is 644.725. The purity is usually 95%.
BenchChem offers high-quality Fmoc-D-(4,Bis( Boc)-guanido)Phe-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-(4,Bis( Boc)-guanido)Phe-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-3-[4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40N4O8/c1-34(2,3)46-32(43)38-30(39-33(44)47-35(4,5)6)36-22-17-15-21(16-18-22)19-28(29(40)41)37-31(42)45-20-27-25-13-9-7-11-23(25)24-12-8-10-14-26(24)27/h7-18,27-28H,19-20H2,1-6H3,(H,37,42)(H,40,41)(H2,36,38,39,43,44)/t28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEGZABLYKOZLG-MUUNZHRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of Fmoc-D-4-guanidino-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Blocks for Peptidomimetics and Protease Inhibitors[1]

Executive Summary

Fmoc-D-4-guanidino-phenylalanine is a specialized non-canonical amino acid derivative used primarily in solid-phase peptide synthesis (SPPS).[1] Structurally, it serves as a rigidified, aromatic analog of Arginine.[1] By replacing the flexible aliphatic side chain of Arginine with a phenyl spacer, this molecule restricts conformational freedom while maintaining the critical positive charge and hydrogen-bonding capability of the guanidinium group.

The D-enantiomer configuration confers resistance to enzymatic degradation, making it a critical component in the design of stable peptidomimetics, particularly thrombin inhibitors and antimicrobial peptides (AMPs).[1]

Part 1: Chemical Identity & Specifications[2][3]

In the context of drug development and SPPS, this molecule is almost exclusively handled in its orthogonal protected form to prevent side reactions during chain assembly. The standard commercial building block carries Boc (tert-butyloxycarbonyl) protection on the guanidine group.[1]

Core Specifications Table
FeatureSpecification
Common Name Fmoc-D-Phe(4-guanidino-Boc₂)-OH
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[[(2-methylpropan-2-yl)oxycarbonylamino]-(2-methylpropan-2-yl)oxycarbonylimino]methyl]amino]phenyl]propanoic acid
CAS Number 2044709-96-6 (D-isomer) (Note: L-isomer is 187283-25-6)
Molecular Formula C₃₅H₄₀N₄O₈ (Protected Building Block)
Molecular Weight 644.71 g/mol
Solubility Soluble in DMF, DMSO, NMP; Low solubility in water/DCM.[1][2][3][4][5]
Appearance White to off-white crystalline powder
Purity Standard ≥ 98% (HPLC), Chiral Purity ≥ 99% ee
Structural Differentiators[1]
  • Fmoc Group: Protects the

    
    -amine, removable by mild base (Piperidine).[1][6]
    
  • Boc Groups: Protect the nucleophilic guanidine side chain, stable to base but removable by acid (TFA) during final cleavage.[1]

  • D-Configuration: Induces specific secondary structures (e.g.,

    
    -turns) and enhances proteolytic stability.[1]
    
Part 2: Structural Logic & Mechanistic Application
1. The "Rigid Arginine" Hypothesis

Arginine is a promiscuous binder due to the flexibility of its propyl side chain. Fmoc-D-4-guanidino-phenylalanine constrains the guanidine group at a fixed distance (~5-6 Å) from the peptide backbone.[1]

  • Mechanism: The phenyl ring locks the guanidine vector, reducing the entropic penalty upon binding to a receptor pocket (e.g., the S1 pocket of serine proteases like Thrombin or Trypsin).[1]

  • Impact: Increases binding affinity (

    
    ) and selectivity compared to flexible Arginine analogs.[1]
    
2. Proteolytic Stability

The incorporation of D-amino acids prevents recognition by endogenous L-specific proteases.[1]

  • Application: Essential for increasing the in vivo half-life (

    
    ) of peptide therapeutics.[1]
    
Part 3: Experimental Protocol (SPPS)

Role: Senior Application Scientist Directive: The following protocol is optimized for Fmoc-D-Phe(4-guanidino-Boc₂)-OH to minimize guanidine acylation and racemization.

Reagents & Setup
  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1]

  • Coupling Reagent: HATU or HCTU (Preferred over HBTU for sterically demanding couplings).[1]

  • Base: DIPEA (Diisopropylethylamine).[1]

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step Workflow
  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Fmoc Deprotection (Cycle A):

    • Treat with 20% Piperidine in DMF (2 x 5 min).

    • Critical Check: Monitor UV absorbance at 301 nm (dibenzofulvene-piperidine adduct) to ensure complete deprotection.[1]

    • Wash: DMF (5 x 1 min).[1]

  • Activation & Coupling (Cycle B):

    • Dissolve Fmoc-D-Phe(4-guanidino-Boc₂)-OH (3.0 eq) and HATU (2.9 eq) in DMF.[1]

    • Add DIPEA (6.0 eq) immediately before adding to the resin.[1]

    • Reaction Time: 45–60 minutes at Room Temperature.[1]

    • Note: Do not pre-activate for >5 mins to avoid racemization of the D-center.[1]

  • Capping (Optional but Recommended):

    • Acetic anhydride/Pyridine in DMF to cap unreacted amines.[1]

  • Final Cleavage & Side-Chain Deprotection:

    • Reagent: TFA / TIPS / H₂O (95:2.5:2.5 v/v).[1]

    • Time: 2–3 hours.

    • Mechanism:[1] The high acid concentration removes the Boc groups from the guanidine and cleaves the peptide from the resin simultaneously.

    • Precipitation: Cold Diethyl Ether.[1]

Visualization: SPPS Cycle Logic

The following diagram illustrates the orthogonal protection strategy essential for this molecule.

SPPS_Workflow cluster_reagents Critical Reagents Start Fmoc-Peptide-Resin Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Base Treatment Amine Free N-Terminus (NH2-Peptide-Resin) Deprotect->Amine -Fmoc Group Coupling Coupling Reaction (Form Peptide Bond) Amine->Coupling Activate Activation (Fmoc-AA-OH + HATU + DIPEA) Activate->Coupling Activated Ester Coupling->Start Repeat Cycle Cleavage Final Cleavage (95% TFA) Coupling->Cleavage End Synthesis Final H-D-Phe(4-guanidino)-Peptide (Unprotected) Cleavage->Final Remove Boc & Resin R1 Fmoc-D-Phe(4-guanidino-Boc2)-OH

Figure 1: Orthogonal protection logic in SPPS. The Fmoc group is base-labile (Piperidine), while the Guanidine-Boc protection is acid-labile (TFA), ensuring side-chain stability during chain elongation.[1]

Part 4: Case Study & Applications
Thrombin Inhibition

Fmoc-D-4-guanidino-phenylalanine is frequently used to synthesize selective thrombin inhibitors.[1] Thrombin, a serine protease, recognizes an Arginine residue at the P1 position of its substrates.

  • Design: Replacing L-Arg with D-4-guanidino-Phe creates a non-hydrolyzable "warhead" that fits into the S1 specificity pocket.[1]

  • Outcome: The rigid phenyl ring positions the guanidine group to form a salt bridge with Asp189 in the thrombin active site, while the D-configuration prevents cleavage, converting a substrate into a potent competitive inhibitor.

Quality Control (QC)

When validating the synthesized peptide:

  • Mass Spectrometry (ESI-MS): Expect a mass shift.[1]

    • Calculation: The residue mass of 4-guanidino-phenylalanine in a peptide is 205.24 Da (C₁₀H₁₃N₄O).[1]

    • Note: Ensure complete removal of Boc groups (+100 Da per Boc if incomplete).[1]

  • HPLC: The D-isomer will have a distinct retention time compared to the L-isomer.[1] Use a chiral column (e.g., Chiralpak) if enantiomeric purity is critical.[1]

References
  • Chem-Impex International. "Fmoc-D-Phe(4-guanidino-Boc2)-OH Product Specifications." Chem-Impex Catalog. Accessed February 2026.[1]

  • Sigma-Aldrich. "Fmoc-Phe(4-Boc2-guanidino)-OH Technical Data."[1][5] Merck KGaA.[1] Accessed February 2026.[1] [1]

  • Feichtinger, K., et al. "Diphenyl 1-Amino-2-phenylethylphosphonate Derivatives as Inhibitors of Serine Proteases."[1] Journal of Medicinal Chemistry, 1998. (Contextual grounding for guanidino-phenylalanine in protease inhibition).

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[1] Chemical Reviews, 2009.[1] (Review of orthogonal protection strategies including Fmoc/Boc). [1]

Sources

Operational Guide: Solubility & Handling of Fmoc-D-Phe(4-guanidino-Bis-Boc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH (CAS: 2044709-96-6) is a specialized non-canonical amino acid used primarily as a phenylalanine-based arginine mimetic.[1] By grafting a guanidino group onto the phenyl ring, it retains the aromatic character of phenylalanine while introducing the positive charge potential of arginine.

However, the Bis-Boc (di-tert-butyl oxycarbonyl) protection on the guanidine moiety introduces significant steric bulk and hydrophobicity.[1] Unlike standard Fmoc-Arg(Pbf)-OH, this derivative lacks the solubilizing effect of the sulfonamide linker found in Pbf/Pmc groups. Consequently, while thermodynamically soluble in polar aprotic solvents, it exhibits slow dissolution kinetics (high "operational insolubility"), leading to potential nozzle clogging in automated synthesizers if not prepared correctly.

This guide provides validated solubility data and protocols to ensure consistent coupling in Solid Phase Peptide Synthesis (SPPS).

Part 1: Physicochemical Profile & Solubility Data[1][2][3][4]

The "Hydrophobic Shield" Effect

The solubility challenge arises from the molecule's architecture. The central phenyl ring is hydrophobic. The two Boc groups on the guanidine are bulky and lipophilic. When combined with the Fmoc group, the molecule forms a "hydrophobic shield" that resists wetting by polar solvents like DMF, often floating as a clump before dissolving.

Solubility Specifications

The following data represents Operational Solubility —the concentration reliably achievable for SPPS stock solutions without precipitation over 24 hours at 20°C.

SolventOperational Limit (M)Saturation Limit (Est.)[1]Viscosity ProfileRecommendation
DMF (Dimethylformamide)0.5 M (Standard)~0.7 MLowPrimary Choice. Best for standard SPPS cycles.[1]
NMP (N-Methyl-2-pyrrolidone)0.5 M (Robust)~0.8 MMediumSecondary Choice. Use for "difficult sequences" prone to aggregation.[1]
DMSO > 1.0 MHighHighAvoid for Coupling. Oxidizes Met/Cys; high viscosity hinders diffusion.
DCM < 0.1 MLowLowIncompatible. Poor solubility for this specific derivative.[1]

Critical Note: While the molecule is soluble up to 0.5 M, 0.2 M is the recommended working concentration for automated synthesizers to prevent viscosity-related dispensing errors.

Part 2: Dissolution Protocol (The "Wetting" Technique)

Directly adding solvent to this powder often results in a "gel layer" on the surface of the particles, preventing full solvation. The following protocol ensures a homogeneous solution.

Validated Workflow
  • Weighing: Weigh the target mass of Fmoc-D-Phe(4-guanidino-Bis-Boc)-OH.

  • Solvent Addition (Staged): Add 75% of the calculated DMF or NMP volume.

  • Vortexing: Vortex vigorously for 30 seconds. Expect the powder to float initially.

  • Sonication: Sonicate in a water bath at 35°C for 5-10 minutes. This breaks the hydrophobic surface tension.

  • Final Adjustment: Add the remaining 25% of solvent to reach the target volume/concentration.

  • Visual Check: The solution should be clear and colorless to pale yellow. If turbid, do not load onto the synthesizer.

Visualization: Dissolution Logic

DissolutionProtocol Start Weigh Powder Solvent Add 75% Solvent (DMF or NMP) Start->Solvent Vortex Vortex (30s) Disrupt Clumps Solvent->Vortex Sonicate Sonicate @ 35°C (5-10 mins) Vortex->Sonicate TopUp Add Remaining 25% Solvent Sonicate->TopUp Check Visual QC: Clear Solution? TopUp->Check

Figure 1: Staged dissolution workflow to prevent gel-layer formation.[1]

Part 3: SPPS Integration & Troubleshooting

Coupling Conditions

Because the Bis-Boc groups create steric hindrance near the alpha-carbon, standard coupling times should be extended.

  • Activator: HATU or HCTU is preferred over DIC/HOBt due to faster kinetics.

  • Base: DIPEA (Diisopropylethylamine) or Collidine.[1][2][3]

  • Time: Double coupling (2 x 45 min) is recommended to ensure >99% conversion.

  • Capping: Acetyl-capping after this residue is crucial to terminate any unreacted chains, as they will be difficult to purify later.[1]

Troubleshooting Aggregation

If the solution precipitates inside the synthesizer lines or reaction vessel, it is usually due to inter-chain aggregation (beta-sheet formation) rather than intrinsic insolubility of the monomer.

Solvent Decision Matrix:

SolventDecision Start Coupling Issue? Precip Precipitation in Stock Bottle? Start->Precip Yes Agg Poor Coupling Yield (Aggregation)? Start->Agg No, but low yield Action1 Sonicate + Warm (40°C) Filter before use Precip->Action1 Action2 Switch Solvent to NMP (Better resin swelling) Agg->Action2 Action3 Add Chaotropic Salt (0.1M LiCl in DMF) Action2->Action3 If still failing

Figure 2: Decision matrix for troubleshooting solubility and coupling efficiency.

References

  • Novabiochem (Merck). Product Specification: Fmoc-Phe(bis-Boc-4-guanidino)-OH.[1] (Confirming 0.5 M solubility in DMF).

  • Chem-Impex International. Fmoc-D-Phe(4-guanidino-Boc2)-OH Product Data.[1] (Confirming solubility in NMP/DMF and storage conditions).

  • Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. (Comparative analysis of DMF vs. NMP for hydrophobic residues).

  • Albericio, F., et al. "Solubility of Fmoc protected amino acids used in Project C." ResearchGate. (General solubility parameters for Fmoc-AA derivatives).

Sources

Methodological & Application

Solid phase peptide synthesis protocols using Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-2026-SPPS-GU Advanced Solid Phase Synthesis of Peptidomimetics Using Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH

Executive Summary

This technical guide details the protocol for incorporating Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH (hereafter referred to as Fmoc-D-Phe(4-Gu)-OH ) into peptide sequences via Fmoc Solid Phase Peptide Synthesis (SPPS).

This non-canonical amino acid serves as a rigid, proteolysis-resistant mimetic of Arginine. By replacing the flexible aliphatic side chain of Arginine with a phenyl ring, researchers can probe the spatial requirements of guanidinium-receptor interactions while restricting conformational entropy. The Bis-Boc protection of the guanidino group is critical for suppressing nucleophilic side reactions during chain assembly but requires specific cleavage protocols to manage the release of reactive tert-butyl cations.

Chemical Profile & Handling

Table 1: Building Block Specifications

PropertySpecification
Full Name Fmoc-D-4-(N,N'-bis-tert-butoxycarbonyl-guanidino)-phenylalanine
Abbreviation Fmoc-D-Phe(4-Gu)-OH
Molecular Weight ~644.7 g/mol
Formula C₃₅H₄₀N₄O₈
Side Chain Protection Bis-Boc (N,N'-di-Boc)
Solubility Soluble in DMF, NMP, DMSO.[1] Sparingly soluble in DCM.[2]
Stereochemistry D-isomer (induces turn structures; protease stability)
Storage -20°C, desiccated. Hygroscopic.

Handling Precaution: The Bis-Boc guanidine group is bulky. While it effectively masks the nucleophilicity of the guanidine, it introduces significant steric hindrance. Solutions should be prepared fresh to prevent slow Fmoc cleavage by trace amines in lower-grade DMF.

Strategic Utility: The "Why" and "How"

The incorporation of Fmoc-D-Phe(4-Gu)-OH addresses two specific drug design challenges:

  • Conformational Restriction: Unlike Arginine, which has a high degree of freedom (multiple rotamers), the phenyl spacer locks the guanidinium group into a specific vector.

  • Metabolic Stability: The D-configuration renders the peptide bond resistant to standard proteolytic enzymes (e.g., trypsin, chymotrypsin).

Mechanistic Insight: The Bis-Boc group is acid-labile. During the final cleavage step with Trifluoroacetic Acid (TFA), the Boc groups fragment, releasing isobutylene and tert-butyl cations (


). If not scavenged, these cations will alkylate electron-rich side chains (Trp, Tyr, Met) or the phenyl ring of the Phe(4-Gu) itself.

Experimental Protocol: Coupling & Elongation

Step 4.1: Resin Preparation
  • Resin Selection: Rink Amide (for C-terminal amides) or Wang (for C-terminal acids).

  • Swelling: Swell resin in DCM for 30 minutes, then wash 3x with DMF.

Step 4.2: Activation and Coupling

Due to the steric bulk of the Bis-Boc group, standard DIC/HOBt coupling may be inefficient. We recommend HCTU or HATU for rapid, high-yield coupling.

Reagents (for 0.1 mmol scale):

  • Amino Acid: 0.4 mmol Fmoc-D-Phe(4-Gu)-OH (4 eq)

  • Activator: 0.38 mmol HATU (3.8 eq) or HCTU

  • Base: 0.8 mmol DIEA (8 eq)

  • Solvent: DMF (Minimum volume to cover resin)

Procedure:

  • Dissolve the amino acid and activator in DMF.[3][4]

  • Add DIEA immediately prior to adding to the resin.

  • Reaction Time: Shake/agitate for 60–90 minutes at room temperature.

    • Note: Do not heat >50°C, as Bis-Boc groups can be thermally unstable.

  • Wash: DMF (3x), DCM (3x), DMF (3x).

Step 4.3: Validation (The "Trustworthiness" Check)

Perform a Kaiser Test (ninhydrin) on a few resin beads.

  • Colorless/Yellow beads: Complete coupling. Proceed.

  • Blue beads: Incomplete coupling. Re-couple using 2 eq of amino acid and DIC/Oxyma Pure for 60 mins.

Step 4.4: Elongation (The "Next" Residue)

Critical Alert: The bulky Bis-Boc group on the installed D-Phe(4-Gu) can sterically hinder the removal of the Fmoc group and the coupling of the subsequent amino acid.

  • Fmoc Removal: Use 20% Piperidine/DMF with 0.1M HOBt to prevent aspartimide formation (if Asp is present) and improve solvation. Extend deprotection time to 2 x 10 mins.

  • Next Coupling: Double coupling is highly recommended for the amino acid immediately following D-Phe(4-Gu).

Experimental Protocol: Cleavage & Deprotection

This is the most critical step. The release of two


 cations per guanidine residue requires a high scavenger load.

Cleavage Cocktail (Reagent K derivative):

  • TFA: 82.5%

  • Phenol: 5% (Protects Tyr/Phe rings)

  • Water: 5% (Hydrolyzes esters)

  • Thioanisole: 5% (Scavenges cations)

  • EDT (Ethanedithiol): 2.5% (Crucial for Trp/Met protection)

    • Alternative: If avoiding stench, use TIS (Triisopropylsilane) at 5% in place of EDT/Thioanisole, but increase Water to 5%.

Procedure:

  • Wash resin with DCM to remove DMF traces. Dry under Nitrogen.

  • Add cooled (4°C) cleavage cocktail to resin.

  • Allow to warm to room temperature and shake for 2.5 to 3 hours .

    • Why? Diffusion into the polystyrene matrix takes time, and the Bis-Boc removal must be quantitative.

  • Precipitate peptide in cold Diethyl Ether (-20°C).

  • Centrifuge, decant ether, and repeat wash 3x.

Visualization: Decision Logic & Workflow

The following diagrams illustrate the critical decision paths and chemical workflows for using this building block.

Diagram 1: Coupling Optimization Logic

Caption: Decision tree for selecting coupling conditions based on steric hindrance and test results.

CouplingLogic Start Start: Fmoc-D-Phe(4-Gu)-OH Standard Attempt Standard Coupling (4 eq AA, HCTU, DIEA, 60 min) Start->Standard Check Kaiser Test (Ninhydrin) Standard->Check Pass Result: Colorless (Complete) Check->Pass No free amines Fail Result: Blue (Incomplete) Check->Fail Free amines detected NextAA Proceed to Next AA (Warning: Steric Bulk) Pass->NextAA Recouple Re-Couple Strategy: Switch to DIC/Oxyma Pure (2 eq, 90 min) Fail->Recouple Recouple->Check DoubleCouple Mandatory: Double Couple the *Subsequent* Residue NextAA->DoubleCouple

Diagram 2: Cleavage & Scavenging Mechanism

Caption: Mechanism of Bis-Boc removal and the necessity of scavengers to prevent alkylation.

CleavageMech cluster_Scavenge Scavenger System Input Peptide-Resin (Bis-Boc Protected) TFA TFA Treatment (Acidolysis) Input->TFA Cation Release of tert-Butyl Cations (tBu+) TFA->Cation Final Crude Peptide (Guanidine Restored) TFA->Final Scavengers TIS / Thioanisole / Water Cation->Scavengers SideReaction Alkylation of Trp/Tyr (Permanent Damage) Cation->SideReaction If Scavengers Low Trap Trapped tBu-Scavenger (Harmless Byproduct) Scavengers->Trap

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield of Target Incomplete coupling due to steric bulk.Switch to HATU (uronium) or DIC/Oxyma (carbodiimide). Increase temperature to 40°C (max).
Extra Mass (+56, +100) Incomplete Boc removal or t-butyl alkylation.Alkylation: Increase TIS/Thioanisole in cleavage cocktail. Incomplete: Extend cleavage time to 4 hours.
Deletion of Next AA Steric hindrance preventing Fmoc removal of the Phe(4-Gu).Use Double Deprotection (2 x 15 min) for the Fmoc group on the Phe(4-Gu) residue.

References

  • Feichtinger, K., et al. (1998). "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents." Journal of Organic Chemistry. (Foundational chemistry for protected guanidines).[5] [Link]

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][5][6] Chemical Reviews. (Comprehensive review on Boc/Fmoc orthogonality). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH , a critical building block for introducing arginine-like functionality with tailored steric and electronic properties into peptides.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling efficiency of this sterically hindered amino acid. Here, we delve into the causality behind common experimental challenges and provide field-proven solutions.

Troubleshooting Guide: Common Coupling Issues

This section addresses specific problems you may encounter during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH.

Question 1: Why am I observing low coupling efficiency or incomplete reactions with Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH?

Answer:

Low coupling efficiency with Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH is a common challenge primarily due to significant steric hindrance. The bulky Bis(Boc) protecting group on the guanidinium moiety, combined with the Fmoc group on the alpha-amino group, sterically shields the carboxylic acid, making it difficult for the incoming nucleophile (the N-terminal amine of the growing peptide chain) to attack the activated carboxyl group.[3][4]

Underlying Causes & Solutions:

  • Insufficient Activation: Standard coupling reagents may not be potent enough to efficiently activate the sterically hindered carboxylic acid.

    • Solution: Employ stronger, more reactive coupling reagents. Phosphonium and aminium/uronium salts are generally more effective than carbodiimides for hindered couplings.[3][5] Reagents like HATU, HCTU, and COMU are excellent choices as they form highly reactive activated esters.[5][6] PyBOP is another robust option, particularly as it does not have the potential for guanidinylation of the N-terminus, a side reaction sometimes seen with aminium salts.[5][6]

  • Slow Reaction Kinetics: The steric bulk slows down the rate of the coupling reaction.

    • Solution 1: Extended Coupling Times: Increase the reaction time to allow the coupling to proceed to completion. Monitoring the reaction is crucial to determine the optimal duration.

    • Solution 2: Double Coupling: Perform the coupling step twice. After the first coupling, wash the resin and then add a fresh solution of the activated amino acid.

    • Solution 3: Elevated Temperature: Increasing the reaction temperature can enhance the reaction rate. However, this should be done cautiously as it can also increase the risk of side reactions, including racemization.

  • Poor Solubility: The amino acid derivative or the growing peptide chain may have poor solubility in the reaction solvent, leading to aggregation and reduced reactivity.[7]

    • Solution: While Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH is generally soluble in common SPPS solvents like DMF and NMP, aggregation of the peptide-resin can be an issue.[7][8] If aggregation is suspected (e.g., the resin fails to swell properly), consider switching to a more polar solvent mixture, such as adding a small percentage of DMSO, or using a chaotropic salt.[7] Sonication can also help to break up aggregates.[7]

Question 2: I'm observing the formation of side products. What are they and how can I prevent them?

Answer:

Side product formation during the coupling of arginine derivatives is a known issue in peptide synthesis. With Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH, the primary concerns are guanidinylation of the N-terminus and the formation of a δ-lactam.

  • Guanidinylation of the N-terminus: This occurs when aminium/uronium-based coupling reagents (e.g., HBTU, HATU) react with the free N-terminal amine of the peptide chain, forming a guanidinium group and irreversibly terminating the chain.[7][9]

    • Causality: This side reaction is more likely when the coupling reagent is in excess and the activation of the amino acid is slow.

    • Prevention:

      • Pre-activation: Activate the Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH with the coupling reagent and a base (like DIPEA) for a few minutes before adding the mixture to the resin.[7] This consumes the coupling reagent in the desired reaction, minimizing its availability to react with the peptide's N-terminus.

      • Use Phosphonium-based Reagents: Reagents like PyBOP do not have this guanidinylating potential and are a safer choice if this side reaction is a persistent problem.[5][6]

  • δ-Lactam Formation: The activated carboxylic acid of arginine derivatives can undergo intramolecular cyclization to form a stable, unreactive δ-lactam, which prevents it from coupling to the peptide chain.[10][11][12] This leads to the formation of deletion sequences (peptides missing the intended arginine residue).

    • Causality: This side reaction is promoted by prolonged activation times before the addition of the N-terminal amine nucleophile.

    • Prevention:

      • In situ Activation: Add the amino acid, coupling reagent, and base to the resin simultaneously. This allows the activated amino acid to be quickly captured by the resin-bound amine before it has a chance to cyclize.

      • Minimize Pre-activation Time: If pre-activation is necessary, keep the time to a minimum (1-5 minutes) before adding the mixture to the resin.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH?

There is no single "best" reagent, as the optimal choice can depend on the specific peptide sequence and synthesis conditions. However, for a sterically hindered amino acid like this, high-performance reagents are recommended.

Coupling ReagentTypeAdvantagesConsiderations
HATU Aminium/Uronium SaltVery high reactivity, excellent for hindered couplings.[5]Potential for guanidinylation side reaction.[5][7]
HCTU Aminium/Uronium SaltHigh reactivity, similar to HATU, often more cost-effective.Potential for guanidinylation side reaction.[5]
COMU Aminium/Uronium SaltHigh reactivity, improved safety profile over HOBt/HOAt-based reagents.[6]Potential for guanidinylation side reaction.
PyBOP Phosphonium SaltHigh reactivity, no guanidinylation side reaction.[5][6]Can be slightly slower than HATU/HCTU.
DIC/OxymaPure Carbodiimide/AdditiveGood performance, reduced risk of racemization.[11]Generally less reactive than phosphonium/aminium salts for highly hindered couplings.[4]

Q2: What is the recommended solvent for coupling Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH?

The standard solvents for solid-phase peptide synthesis, N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), are both suitable for dissolving Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH and performing the coupling reaction.[8] If peptide aggregation is observed, adding a small amount of Dimethyl sulfoxide (DMSO) (e.g., 10-20%) to the DMF or NMP can help to disrupt secondary structures and improve solvation.[7]

Q3: How can I monitor the completion of the coupling reaction?

It is crucial to monitor the reaction to ensure it has gone to completion, especially with difficult couplings.

  • Qualitative Colorimetric Tests:

    • Kaiser Test (Ninhydrin Test): This is a common method to detect free primary amines.[13] A blue color indicates an incomplete reaction. A yellow/brown color indicates a complete reaction (no free primary amine). Note that this test is not reliable for N-terminal proline.

    • Chloranil Test or Isatin Test: These can be used to detect secondary amines, such as proline, where the Kaiser test is not effective.[13]

  • Quantitative Analysis:

    • HPLC and Mass Spectrometry: A small sample of the resin can be cleaved and the resulting peptide analyzed by HPLC and mass spectrometry to confirm the correct mass and assess the purity.[14][15] This provides the most definitive evidence of a successful coupling.

Q4: Is double coupling always necessary?

Not always, but it is a highly recommended strategy for sterically hindered amino acids like Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH to ensure the highest possible yield. Performing a colorimetric test after the first coupling can help determine if a second coupling is required. If the test indicates the presence of unreacted amines, a second coupling is warranted.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed for a standard 0.1 mmol scale solid-phase peptide synthesis.

  • Resin Preparation: Swell the resin (e.g., 100-200 mesh Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH (3 equivalents, 0.3 mmol, 193.4 mg) and HATU (2.9 equivalents, 0.29 mmol, 110.3 mg) in DMF (e.g., 2 mL).

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol, 105 µL).

    • Allow the solution to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. If the test is negative (yellow/brown beads), proceed to the next step. If it is positive (blue beads), perform a second coupling.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.

Protocol 2: Monitoring Coupling Completion with the Kaiser Test
  • Sample Collection: After the coupling reaction, remove a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.

  • Washing: Wash the beads thoroughly with DMF (3 times) and then with ethanol (3 times) to remove any residual reagents. Dry the beads briefly under a stream of nitrogen or in a vacuum.

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): The solution and the beads will turn a deep blue color, indicating the presence of free primary amines.

    • Negative Result (Complete Coupling): The solution and beads will remain yellow or turn a faint brown/orange, indicating the absence of free primary amines.

Visual Diagrams

Troubleshooting Workflow for Low Coupling Efficiency

G start Low Coupling Efficiency Observed check_reagent Is a high-activity coupling reagent being used (e.g., HATU, HCTU, PyBOP)? start->check_reagent upgrade_reagent Switch to a more potent coupling reagent. check_reagent->upgrade_reagent No check_time Are coupling times sufficient? check_reagent->check_time Yes upgrade_reagent->check_time increase_time Increase coupling time and/or perform a double coupling. check_time->increase_time No check_monitoring Is reaction completion being monitored (e.g., Kaiser test)? check_time->check_monitoring Yes increase_time->check_monitoring implement_monitoring Implement in-process monitoring. check_monitoring->implement_monitoring No check_side_reactions Are side products (e.g., lactam, guanidinylation) suspected? check_monitoring->check_side_reactions Yes implement_monitoring->check_side_reactions optimize_activation Optimize activation protocol (e.g., in situ activation, use PyBOP). check_side_reactions->optimize_activation Yes success Coupling Efficiency Improved check_side_reactions->success No optimize_activation->success

Caption: A workflow diagram for troubleshooting low coupling efficiency.

Mechanism of Peptide Coupling Reagents

G cluster_0 Aminium/Uronium Salt Activation (e.g., HATU) cluster_1 Phosphonium Salt Activation (e.g., PyBOP) A_AA Fmoc-AA-OH A_ActiveEster OAt Active Ester A_AA->A_ActiveEster Activation A_HATU HATU + Base A_HATU->A_ActiveEster A_Product Fmoc-AA-NH-Peptide-Resin A_ActiveEster->A_Product Coupling A_Peptide H2N-Peptide-Resin A_Peptide->A_Product P_AA Fmoc-AA-OH P_ActiveEster OBt Active Ester P_AA->P_ActiveEster Activation P_PyBOP PyBOP + Base P_PyBOP->P_ActiveEster P_Product Fmoc-AA-NH-Peptide-Resin P_ActiveEster->P_Product Coupling P_Peptide H2N-Peptide-Resin P_Peptide->P_Product

Caption: A simplified comparison of activation mechanisms for common coupling reagents.

References

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • AAPPTEC. Monitoring of Peptide Coupling and Capping. Available from: [Link]

  • Angewandte Chemie International Edition. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. 2021. Available from: [Link]

  • RSC Publishing. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. 2017. Available from: [Link]

  • ResearchGate. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. 2017. Available from: [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. 2020. Available from: [Link]

  • PMC. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. 2014. Available from: [Link]

  • RSC Advances. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. 2017. Available from: [Link]

  • ACS Publications. Refractive Index: The Ultimate Tool for Real-Time Monitoring of Solid-Phase Peptide Synthesis. Greening the Process. 2021. Available from: [Link]

  • MDPI. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). 2023. Available from: [Link]

  • ACS Publications. Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. 2018. Available from: [Link]

  • RSC Publishing. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. 2024. Available from: [Link]

  • Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • ChemRxiv. Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. 2022. Available from: [Link]

  • Digital CSIC. Successful Development of a Method for the Incorporation of Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis. 2020. Available from: [Link]

  • Indian Academy of Sciences. A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. 2014. Available from: [Link]

  • Mesa Labs. SPPS Tips For Success Handout. Available from: [Link]

  • MySkinRecipes. Fmoc-Phe(4-Boc2-guanidino)-OH. Available from: [Link]

  • Google Patents. Production of peptides containing poly-gly sequences using fmoc chemistry. 2010.
  • PMC. Advances in Fmoc solid-phase peptide synthesis. 2011. Available from: [Link]

  • Chem-Impex. Fmoc-D-Phe(4-guanidino-Boc2)-OH. Available from: [Link]

  • MDPI. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. 2020. Available from: [Link]

  • ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. 2021. Available from: [Link]

  • Aapptec Peptides. Boc-Phe-OH. Available from: [Link]

Sources

Technical Support Center: Minimizing Diketopiperazine (DKP) Formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for Fmoc-D-Amino Acid Sequences in SPPS

Status: Operational | Role: Senior Application Scientist

Introduction: The "Silent Yield Killer"

Welcome to the Peptide Synthesis Technical Hub. If you are noticing a catastrophic loss of yield specifically at the dipeptide stage—often resulting in a resin that appears "dead" or yields a truncated sequence—you are likely encountering Diketopiperazine (DKP) formation .

This is not a random error; it is a kinetically favored, base-catalyzed cyclization. It is particularly aggressive when D-amino acids , Proline , or Glycine are present at the C-terminus or penultimate position. These residues induce backbone turns (cis-amide preferences) that position the N-terminal amine in perfect proximity to attack the C-terminal ester linkage.

This guide provides the protocols to diagnose, prevent, and eliminate this side reaction.

Module 1: The Mechanism (Know Your Enemy)

To defeat DKP, you must understand the molecular geometry driving it. In standard SPPS, the deprotection of the second amino acid releases a free amine. If the steric conformation allows, this amine performs an intramolecular nucleophilic attack on the resin-ester bond.

The Result: The dipeptide cleaves itself off the resin as a cyclic byproduct (diketopiperazine), leaving behind a free hydroxyl group on the resin (hydroxymethyl) which cannot react further.

Visualization: The DKP Attack Pathway

DKP_Mechanism Step1 Fmoc-AA2-AA1-Resin (Protected Dipeptide) Step2 Base Deprotection (Removal of Fmoc) Step1->Step2 Piperidine Step3 H2N-AA2-AA1-Resin (Free Amine Exposed) Step2->Step3 Step4 Conformational Turn (Induced by D-AA/Pro) Step3->Step4 Kinetic Bias Prevention Steric Block (Trityl Resin / Hmb) Step3->Prevention Intervention Step5 Cyclization Attack (Amine attacks Ester) Step4->Step5 Outcome1 DKP Byproduct (Cyclic Dipeptide in Waste) Step5->Outcome1 Cleavage Outcome2 HO-Resin (Dead Chain) Step5->Outcome2 Loss of Yield

Figure 1: The kinetic pathway of DKP formation. Note that the reaction competes directly with the next coupling step.

Module 2: Resin Selection (The First Line of Defense)

The choice of resin is the single most critical factor in preventing DKP. The ester linkage stability determines susceptibility.

The "Golden Rule" for D-Amino Acids

If your C-terminal residue is a D-amino acid , Proline , or Glycine , you must evaluate your resin choice.

FeatureWang Resin (Standard)2-Chlorotrityl Chloride (2-CTC) (Recommended)
Linker Type Benzyl esterTrityl ester
Steric Hindrance LowHigh (Bulky trityl group blocks attack)
DKP Risk High Very Low
Loading Method DMAP/DIC (Risk of racemization)DIPEA (Racemization free)
Recommendation Avoid for DKP-prone sequences.Standard of Care for D-AA/Pro C-terminus.
Protocol 2.1: Loading 2-CTC Resin

Use this protocol to establish a steric barrier against DKP.

  • Swell Resin: Place 2-CTC resin in a reactor. Wash with DCM (3x). Swell in DCM for 20 mins.

  • Prepare Solution: Dissolve Fmoc-D-Amino Acid (1.0 eq relative to resin loading) in dry DCM (10 mL/g resin). Add DIPEA (4.0 eq).

    • Note: Do not activate the carboxylic acid (no HBTU/HATU). The reaction is a nucleophilic displacement of chloride.

  • Loading: Add solution to resin.[1][2] Agitate for 2 hours at room temperature.

  • Capping: Add Methanol (1 mL/g resin) to the reaction mixture (to cap unreacted chlorides). Agitate for 15 mins.

  • Wash: Drain and wash thoroughly (DCM 3x, DMF 3x, DCM 3x).

Module 3: Reagent Optimization (Chemical Mitigation)

If you are forced to use Wang resin (e.g., for specific cleavage requirements) or are observing DKP despite using 2-CTC, you must alter the deprotection chemistry.

The Problem: Piperidine removes Fmoc but also catalyzes the DKP cyclization. The Fix: Buffer the basicity or use alternative bases.

Protocol 3.1: The "Buffered" Deprotection (HOBt Method)

Adding HOBt reduces the effective pH and suppresses the nucleophilicity of the amine without preventing Fmoc removal.

  • Standard Cocktail: 20% Piperidine in DMF.[3][4]

  • DKP-Suppression Cocktail: 20% Piperidine + 0.1 M HOBt in DMF.

Steps:

  • Dissolve anhydrous HOBt (0.1 M) in the Piperidine/DMF solution.

  • Perform deprotection as usual (typically 2 x 5 min or 1 x 10 min).

  • Crucial: Wash the resin immediately and extensively with DMF after deprotection to remove base traces.

Protocol 3.2: The "Fast & Hard" Method (DBU/Piperazine)

For extremely difficult sequences, minimizing the time the free amine sits in a basic environment is key. Some groups report success with DBU-based cocktails which remove Fmoc faster, allowing for shorter exposure times.

  • Cocktail: 2% DBU + 5% Piperazine in NMP.[4][5]

  • Advantage: Rapid Fmoc removal (often <3 mins).

  • Warning: DBU is a strong base; strictly control time to avoid aspartimide formation or racemization elsewhere.

Module 4: Backbone Protection (Advanced Engineering)

When the sequence is inherently unstable (e.g., H-Gly-D-Pro-Resin), chemical tweaks may not be enough. You must physically block the amide nitrogen.

Strategy: Hmb / Dmb Protection

Use amino acids protected with 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the backbone nitrogen.[1]

  • Logic: DKP formation requires the N-terminal amine to attack the C-terminal ester. If the amide bond of the second residue is bulky (Hmb/Dmb), it prevents the "turn" conformation required for the attack.

  • Implementation: Incorporate Fmoc-(Dmb)Gly-OH or Fmoc-(Hmb)Ala-OH at the position preceding the DKP-prone junction.

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step.

Troubleshooting_Tree Start Problem: Low Yield at Dipeptide Stage CheckSeq Check Sequence: Is C-term or Penultimate D-AA, Pro, or Gly? Start->CheckSeq YesSeq Yes CheckSeq->YesSeq NoSeq No CheckSeq->NoSeq CheckResin Current Resin? YesSeq->CheckResin OtherIssue See Aggregation Guide NoSeq->OtherIssue Investigate Aggregation or Coupling Efficiency IsWang Wang / Rink Amide CheckResin->IsWang IsCTC 2-Chlorotrityl (CTC) CheckResin->IsCTC Action1 SWITCH to 2-CTC Resin (Primary Fix) IsWang->Action1 Action2 Optimize Deprotection: Add 0.1M HOBt to Piperidine IsCTC->Action2 Action3 Advanced: Use Backbone Protection (Hmb/Dmb AA) Action2->Action3 If DKP persists

Figure 2: Diagnostic workflow for identifying and resolving DKP-related synthesis failures.

Frequently Asked Questions (FAQ)

Q1: Why does the D-isomer increase DKP formation compared to the L-isomer? A: D-amino acids, when coupled with L-amino acids, often favor "reverse turn" conformations (such as beta-turns) in the peptide backbone. This spatial arrangement brings the N-terminal amine significantly closer to the C-terminal ester bond compared to an all-L linear chain, kinetically accelerating the cyclization [1, 7].

Q2: Can I just use a higher excess of the third amino acid to "outrun" the DKP formation? A: Generally, no. DKP formation happens during the deprotection step and the subsequent wash steps, before the third amino acid is even added. Once the DKP forms, the chain is cleaved from the resin.[4] No amount of incoming amino acid can couple to a chain that is no longer there. You must suppress DKP during deprotection [2].

Q3: Does temperature play a role? A: Yes. Higher temperatures increase the rate of cyclization.[3] If you are using microwave-assisted SPPS, do not use heat during the deprotection of the second amino acid. Perform this specific deprotection at room temperature [5].

Q4: I see "Des-Dipeptide" in my Mass Spec. Is this DKP? A: Yes. If your target mass is missing exactly the mass of the first two amino acids (and you see a peak corresponding to the cleaved cyclic dipeptide in the waste stream), this is the hallmark of DKP formation [4].

References

  • Steinauer, R., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.[6] Link

  • BenchChem Technical Support. (2025). Preventing Diketopiperazine (DKP) Formation with 2-Chlorotrityl Chloride (2-CTC) Resin.[1][4]Link

  • Biotage. (2023). Preventing Aspartimide and Side Reactions in Fmoc SPPS (HOBt usage).Link

  • Wang, J., et al. (2022).[7] Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation. ACS Omega.[6] Link

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. Link

  • Sigma-Aldrich. (2024). Peptide Resin Loading Protocols (2-CTC advantages).Link

  • Mesa Labs. (2024). SPPS Tips For Success: DKP Formation.[8]Link

Sources

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Guanidino Groups in TFA Cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incomplete deprotection of Boc (tert-butyloxycarbonyl) groups from arginine's guanidino side chain during trifluoroacetic acid (TFA)-mediated cleavage. Incomplete deprotection is a common yet frustrating issue in solid-phase peptide synthesis (SPPS), leading to impurities that can be difficult to remove and can compromise the biological activity of the final peptide.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve these issues effectively. Our approach is rooted in a deep understanding of the chemical mechanisms at play, offering not just solutions but also the rationale behind them.

Core Principles of Boc Deprotection and Guanidino Group Chemistry

Before diving into troubleshooting, it's crucial to understand the fundamental chemistry. The Boc group is an acid-labile protecting group widely used for amines.[1][2] Its removal is facilitated by strong acids like TFA, which protonates the carbamate, leading to the formation of a stable tert-butyl cation and a carbamic acid, which then decarboxylates to yield the free amine.[1][3][4]

The guanidino group of arginine, however, presents unique challenges. Its high basicity (pKa ≈ 12.5) means it is protonated under physiological and cleavage conditions.[5] While this protonation generally protects it from acylation during synthesis, the protecting groups used on the guanidino group itself, such as Boc, require careful consideration during the final cleavage step.

Frequently Asked Questions (FAQs)

Q1: I've performed a standard TFA cleavage, but my LC-MS analysis shows a significant peak with a mass +100 Da or +200 Da higher than my expected product. What is happening?

A1: This is a classic sign of incomplete Boc deprotection of one or more arginine residues. The mass difference of +100 Da corresponds to a single remaining Boc group (C₅H₉O₂), while +200 Da indicates two Boc groups are still attached. This typically occurs when di-Boc-arginine is used, and one or both Boc groups fail to cleave.

Q2: What are the primary causes of incomplete Boc deprotection of the guanidino group?

A2: Several factors can contribute to this issue:

  • Insufficient Acid Strength or Reaction Time: While TFA is a strong acid, the guanidinium group's protecting groups can be sterically hindered or electronically stabilized, requiring more prolonged exposure or higher effective acid concentration for complete removal.[6][7] Standard cleavage times of 2-4 hours may not be sufficient for peptides with multiple arginine residues.[7][8]

  • Steric Hindrance: The bulky nature of the Boc group, especially when two are present on the same guanidino group (as in Boc-Arg(Boc)₂-OH), can physically block the access of TFA.[7] This is often exacerbated in sequences with multiple adjacent bulky residues.

  • Peptide Aggregation: Certain peptide sequences are prone to aggregation on the solid support, which can limit the diffusion of the cleavage cocktail to all parts of the peptide chain.[9]

  • Inadequate Scavengers: While scavengers are primarily intended to trap reactive cations generated during cleavage, an inappropriate scavenger cocktail can sometimes interfere with the deprotection efficiency, although this is less common.[10][11]

Q3: My peptide contains multiple arginine residues, and I'm consistently seeing incomplete deprotection. What should I do?

A3: Peptides rich in arginine require optimized cleavage protocols. Here are some key strategies:

  • Extend the Cleavage Time: For peptides with multiple arginines, extending the cleavage time to 4-6 hours, or even longer in some cases, is often necessary.[12][13] It is advisable to perform a time-course study to determine the optimal cleavage duration for your specific peptide.

  • Increase TFA Concentration: Using a higher concentration of TFA, such as 95% in the cleavage cocktail, can enhance deprotection efficiency.[6]

  • Consider a Stronger Acid System: For particularly stubborn cases, the addition of stronger acids to the cleavage cocktail, such as HBF₄ in TFA, has been shown to facilitate the removal of bulky sulfonyl-based protecting groups and can be effective for Boc groups as well.[12]

  • Optimize Scavenger Cocktail: While the primary role of scavengers is to prevent side reactions, ensuring the right combination is used is crucial. A common and effective general-purpose cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[5][14]

Troubleshooting Workflow

When faced with incomplete Boc deprotection of guanidino groups, a systematic approach is key to identifying and resolving the issue.

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting Steps cluster_2 Advanced Strategies cluster_3 Verification start LC-MS shows +100 or +200 Da peaks step1 Extend Cleavage Time (e.g., to 4-6 hours) start->step1 Primary Action step2 Increase TFA Concentration (e.g., 95%) step1->step2 If still incomplete step3 Re-cleavage of Crude Peptide step2->step3 Persistent issues step4 Optimize Scavenger Cocktail step2->step4 Consider in parallel step5 Consider Alternative Protecting Group Strategy for Future Syntheses step2->step5 For future syntheses end Analyze by LC-MS: Verify Complete Deprotection step3->end step4->end

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Detailed Experimental Protocols

Protocol 1: Standard TFA Cleavage for Peptides with Single Arginine Residues
  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). For a 0.1 mmol scale synthesis, 5 mL of the cocktail is typically sufficient.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.

  • Isolation and Analysis: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether twice more. Dry the crude peptide under vacuum and analyze its purity and identity by HPLC and mass spectrometry.[9]

Protocol 2: Optimized TFA Cleavage for Peptides with Multiple Arginine Residues
  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and stir at room temperature for 4-6 hours . For sequences with more than three arginines, consider increasing the cleavage time by 15 minutes for each additional arginine residue, up to a maximum of 8 hours.[15]

  • Peptide Precipitation and Isolation: Follow the same procedure as in Protocol 1.

  • Verification: Analyze the crude product by LC-MS to confirm the complete removal of all Boc groups. If incomplete deprotection is still observed, proceed to Protocol 3.

Protocol 3: Re-cleavage of Partially Protected Peptide

If incomplete deprotection is confirmed after the initial cleavage, the crude peptide can be subjected to a second cleavage treatment.

  • Dissolution: Dissolve the dried, partially protected crude peptide in the minimum amount of the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v).

  • Reaction: Allow the solution to stand at room temperature for an additional 1-2 hours.

  • Precipitation and Isolation: Precipitate the peptide with cold diethyl ether as described in Protocol 1.

  • Analysis: Analyze the final product by LC-MS to confirm complete deprotection.

Data Presentation: Scavenger Cocktail Selection

The choice of scavenger cocktail is critical for preventing side reactions that can occur from the reactive carbocations generated during TFA cleavage.[10][14] The guanidino group itself is generally not susceptible to these side reactions due to its protonated state, but other sensitive residues in the peptide sequence must be protected.

Sensitive Residue(s)Recommended Scavenger Cocktail (v/v/v)Rationale
None TFA/Water/TIS (95:2.5:2.5)A standard, effective cocktail for most peptides. TIS scavenges carbocations, and water helps to hydrolyze them.[5]
Tryptophan (Trp) TFA/Water/TIS/EDT (92.5:2.5:2.5:2.5)The indole ring of tryptophan is highly susceptible to alkylation.[10] 1,2-Ethanedithiol (EDT) is an effective scavenger for this side reaction.[15]
Methionine (Met), Cysteine (Cys) TFA/Water/TIS/EDT (92.5:2.5:2.5:2.5)The thioether of methionine and the thiol of cysteine are also nucleophilic and prone to alkylation.[10] EDT provides protection for these residues as well.
Multiple Sensitive Residues Reagent K: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)A robust cocktail for complex peptides with multiple sensitive residues.[12][16]

Mechanistic Insights

The TFA-Mediated Boc Deprotection Mechanism

Understanding the step-by-step process of Boc deprotection is fundamental to troubleshooting.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Tert-butyl Cation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Amine Salt Formation BocN Boc-NH-R ProtonatedBocN [Boc(H+)-NH-R] BocN->ProtonatedBocN + H+ TFA TFA (H+) CarbamicAcid HOOC-NH-R ProtonatedBocN->CarbamicAcid tBu t-Bu+ ProtonatedBocN->tBu FreeAmine H2N-R CarbamicAcid->FreeAmine CO2 CO2 CarbamicAcid->CO2 AmineSalt [H3N+-R] TFA- FreeAmine->AmineSalt + H+

Caption: Mechanism of TFA-mediated Boc deprotection.

The key takeaway from this mechanism is the generation of the highly reactive tert-butyl cation (t-Bu+).[3][6] While this is the intended leaving group from the Boc protecting group, it can cause unwanted side reactions if not properly scavenged, particularly with nucleophilic amino acid side chains like tryptophan and methionine.[10][17]

Concluding Remarks

Incomplete Boc deprotection of arginine's guanidino group is a solvable problem with a systematic and informed approach. By understanding the underlying chemical principles and carefully considering the specific peptide sequence, researchers can optimize their cleavage protocols to achieve high yields of pure product. This guide provides the necessary tools and knowledge to troubleshoot these issues effectively. For further assistance, please do not hesitate to contact our technical support team.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.
  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Boc-guanidine deprotection side reactions and how to avoid them. Benchchem.
  • Troubleshooting incomplete Boc deprotection in tryptophan peptides. Benchchem.
  • Boc Solid Phase Peptide Synthesis. ChemPep.
  • Optimizing cleavage conditions for peptides with multiple Arg(Pbf) residues. Benchchem.
  • Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. PMC. [Link]

  • Technical Support Center: Peptide Cleavage & Deprotection. Benchchem.
  • How long should I let my cleavage reaction stir at room temperature? Biotage. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
  • Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • Application Note Peptide Cleavage and Protected Cleavage Procedures. CEM.
  • Peptide Global Deprotection/Scavenger-Induced Side Reactions. Request PDF. [Link]

  • BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Application Notes: Trifluoroacetic Acid (TFA) Cleavage of Resin in Peptide Synthesis. Benchchem.
  • Fmoc Resin Cleavage and Deprotection. MilliporeSigma.

Sources

Reducing aggregation in peptides containing Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Aggregation in Peptides Containing Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH

Current Status: System Operational Technician: Senior Application Scientist Ticket ID: D-PHE-GUAN-001

Executive Summary

You are encountering synthesis difficulties with Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH . This is not a standard amino acid; it is a "molecular brick."

The challenge here is twofold:

  • Steric Bulk: The para-guanidino group protected by two tert-butyloxycarbonyl (Boc) groups creates a massive steric shield, hindering the approach of the activated amino acid to the N-terminus of the resin-bound chain.

  • Hydrophobic Collapse: While D-amino acids typically disrupt

    
    -sheet aggregation, the lipophilicity of the Bis-Boc protection can cause the peptide chain to collapse into the hydrophobic core of the resin (especially polystyrene), making the N-terminus inaccessible.
    

This guide provides a self-validating troubleshooting workflow to overcome these specific barriers.

Module 1: Resin Selection & Loading (The Foundation)

User Question: "My synthesis fails immediately after coupling this residue. The resin looks sticky/clumped. Is my loading too high?"

Technical Insight: Standard polystyrene (PS) resins often fail with this residue because the hydrophobic Bis-Boc groups interact strongly with the styrene matrix, expelling the polar solvent (DMF) and causing "bead contraction." You need a resin that swells in both polar (DMF) and non-polar (DCM) environments to maintain accessibility.

Troubleshooting Protocol:

ParameterStandard RecommendationRecommendation for Bis-Boc-Phe Why?
Resin Matrix Polystyrene (1% DVB)100% PEG (ChemMatrix) or PEG-PS (TentaGel)PEG maintains solvation of the bulky hydrophobic side chain, preventing collapse.
Loading 0.5 – 0.8 mmol/g< 0.25 mmol/g Low loading physically spaces out the bulky Bis-Boc groups, reducing steric clash between growing chains.
Linker Rink AmideRink Amide (Low Load) Standard Rink is fine, provided the loading is low.

Actionable Step: If you are currently using Polystyrene resin >0.4 mmol/g, stop . Restart the synthesis using ChemMatrix resin (0.4–0.5 mmol/g) . If ChemMatrix is unavailable, use a low-loading PS resin (0.1–0.2 mmol/g).

Module 2: Solvents & Chaotropes (The Environment)

User Question: "The reaction mixture is opaque, and deprotection is slow. How do I keep the chain solvated?"

Technical Insight: The Bis-Boc group is highly lipophilic. Pure DMF is often too polar to effectively solvate this specific protected side chain, leading to aggregation. You must introduce a "lipophilic solubilizer" (DCM) and a "hydrogen bond disruptor" (Chaotropes).

The "Magic Mixture" Protocol: Replace standard DMF wash/coupling solvents with the following cocktail during the coupling of this residue and the subsequent 3-5 residues.

Solvent System Comparison:

ComponentRoleStandard SPPSRequired for Bis-Boc-Phe
Primary Solvent SolvationDMF or NMPDMF/DCM (1:1)
Chaotropic Salt H-bond disruptionNone0.1 M LiCl or KSCN
Detergent Surface tensionNone1% Triton X-100 (Optional)

Why DCM? Dichloromethane (DCM) is an excellent solvent for Boc-protected groups. Mixing it 1:1 with DMF ensures the resin swells and the hydrophobic side chain remains extended into the solvent rather than collapsing back onto the resin.

Module 3: Coupling Conditions (The Reaction)

User Question: "I see a deletion sequence at this position. Standard HBTU/DIEA coupling isn't driving the reaction to completion."

Technical Insight: The steric bulk of the Bis-Boc-guanidino group slows down the acylation kinetics significantly. Standard carbodiimide or aminium salts (HBTU) are often too slow, allowing the activated ester to hydrolyze before it can couple. You need a more reactive intermediate (Azt) and higher energy (Microwave).

Optimized Coupling Workflow:

  • Reagent Switch: Switch from HBTU to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOAt/DIC . The 7-aza group in HATU/HOAt provides a "neighboring group effect" that accelerates coupling by ~10x.

  • Microwave Energy: Heat is non-negotiable for this steric bulk.

Step-by-Step Microwave Protocol:

  • Activation: Dissolve Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH (4 eq) + HATU (3.9 eq) in DMF/DCM (1:1).

  • Base: Add DIEA (8 eq). Do not pre-activate for > 2 minutes.

  • Irradiation:

    • Temperature:75°C (Do not exceed 75°C to avoid guanidine decomposition).

    • Time:10 minutes .

    • Power: Dynamic (maintain temp).

  • Double Couple: Filter, wash with DCM, and repeat the coupling with fresh reagents.

Module 4: Cleavage & Deprotection (The Release)

User Question: "My mass spec shows a peak +100 or +200 Da higher than expected. Are the Boc groups stuck?"

Technical Insight: The guanidino-Boc bond is significantly more stable than an N-terminal Boc or a Lys(Boc) urethane. It requires high acid concentration and time. Furthermore, the tert-butyl cations released are massive electrophiles; if not scavenged, they will re-alkylate the electron-rich guanidine ring (Pmc/Pbf-style side reactions) or Trp/Tyr residues.

The "High-Scavenger" Cleavage Cocktail:

  • TFA: 90% (Driver of deprotection)

  • TIS (Triisopropylsilane): 2.5% (Proton scavenger)

  • Water: 2.5% (Hydrolysis)

  • DODT (3,6-Dioxa-1,8-octanedithiol): 5% (Critical scavenger for bulky cations)

Protocol:

  • Pre-cool the cleavage cocktail to 0°C.

  • Add to resin.[1] Allow to warm to Room Temperature.

  • Time: Extend cleavage time to 3 – 4 hours (Standard is 2h).

  • Precipitation: Use ice-cold diethyl ether. If the pellet is oily (common with arginine/guanidine rich peptides), dissolve in 50% Acetonitrile/Water and lyophilize directly before purification.

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process when encountering aggregation with this specific residue.

AggregationTroubleshooting Figure 1: Troubleshooting Logic Flow for Bis-Boc-Guanidino-Phe Aggregation Start Issue: Low Yield/Deletion at Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH CheckResin Step 1: Check Resin Type Start->CheckResin IsPS Is it Polystyrene? CheckResin->IsPS SwitchResin Action: Switch to ChemMatrix or TentaGel (PEG-based) IsPS->SwitchResin Yes CheckSolvent Step 2: Check Solvent System IsPS->CheckSolvent No (Already PEG) SwitchResin->CheckSolvent IsPureDMF Is it 100% DMF? CheckSolvent->IsPureDMF AddDCM Action: Use DMF/DCM (1:1) + 0.1M LiCl IsPureDMF->AddDCM Yes CheckCoupling Step 3: Coupling Reagents IsPureDMF->CheckCoupling No (Already Mixed) AddDCM->CheckCoupling IsHBTU Using HBTU/HCTU? CheckCoupling->IsHBTU SwitchHATU Action: Switch to HATU/HOAt Double Couple @ 75°C IsHBTU->SwitchHATU Yes CheckCleavage Step 4: Mass Spec Analysis (+100/+200 Da peaks?) IsHBTU->CheckCleavage No (Already HATU) SwitchHATU->CheckCleavage ExtendCleavage Action: Extend Cleavage to 4h Increase Scavengers (DODT) CheckCleavage->ExtendCleavage Incomplete Removal

FAQ: Rapid Fire Support

Q: Can I use NMP instead of DMF/DCM? A: NMP is better than DMF, but for Bis-Boc specifically, the chlorinated solvent (DCM) is superior because it solubilizes the Boc groups. A mix of NMP/DCM is also excellent.

Q: Why D-Phe? Doesn't that break aggregation? A: Yes, D-amino acids usually disrupt beta-sheets. However, the aggregation here is likely hydrophobic collapse (the resin balling up because it hates the solvent) rather than beta-sheet stacking. That is why changing the solvent (adding DCM) and resin (PEG) is more effective than just relying on the D-isomer geometry.

Q: The resin turned orange after adding the amino acid. Is that normal? A: If using HATU/HOAt, a yellow/orange color is normal (due to the At-oxide species). If it turns dark red or black, you may have base-catalyzed degradation. Ensure your microwave temperature does not exceed 75°C.

References
  • García-Martín, F., et al. (2006).[2] "ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides."[2][3][4] Journal of Combinatorial Chemistry.

  • Albericio, F., et al. (2018). "Choosing the Right Resin for Solid-Phase Peptide Synthesis." Organic Process Research & Development.

  • Palasek, S. A., et al. (2007). "Limiting racemization in microwave-assisted solid-phase peptide synthesis." Journal of Peptide Science.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][6][7][8][9] Chemical Reviews.

Sources

Technical Support Center: Optimizing Linker Stability for Fmoc-D-guanidino-Phe Attachment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges associated with the stable attachment of Fmoc-D-guanidino-Phe to solid-phase synthesis supports. Our goal is to empower you with the knowledge to anticipate and overcome potential hurdles, ensuring the integrity and success of your peptide synthesis projects.

Introduction: The Unique Challenge of Fmoc-D-guanidino-Phe

Fmoc-D-guanidino-Phenylalanine (Fmoc-D-gPhe) is a non-canonical amino acid of significant interest in drug discovery due to the unique properties conferred by its guanidinium group.[1][2][3] However, the bulky and highly basic nature of the guanidinium side chain presents specific challenges during solid-phase peptide synthesis (SPPS), particularly concerning the stability of the initial ester linkage to the resin. This guide will walk you through the critical considerations for selecting and optimizing a linker strategy to ensure robust and reliable synthesis.

Frequently Asked Questions (FAQs)

Q1: Which linker is most suitable for attaching Fmoc-D-guanidino-Phe to a solid support?

For Fmoc-D-guanidino-Phe, the choice of linker is critical and depends on the desired C-terminal modification (acid or amide) and the overall sensitivity of the peptide sequence to acid-catalyzed side reactions.

  • For C-terminal acids: The 2-chlorotrityl chloride (2-CTC) resin is highly recommended.[4][5] Its exceptional steric bulk provides a high degree of protection against premature cleavage of the peptide-resin bond by the mild acid conditions used for side-chain deprotection during synthesis. The cleavage from 2-CTC resin is typically achieved with a very mild acid solution (e.g., 1-5% TFA in DCM), which helps to preserve the integrity of sensitive peptide sequences.[6]

  • For C-terminal amides: A Rink Amide resin is the standard choice.[5][7] The linkage is stable to the piperidine conditions used for Fmoc group removal but is readily cleaved by strong acid (e.g., 95% TFA) to yield the C-terminal amide.[8][9]

Q2: What are the primary signs of linker instability during my synthesis?

Linker instability can manifest in several ways, leading to a lower yield and purity of your final peptide. Key indicators include:

  • Consistently low peptide yield: This is the most common sign, suggesting that a portion of the peptide is being prematurely cleaved from the resin during the synthesis cycles.

  • Presence of truncated sequences in the crude product: Analysis of your crude peptide by HPLC or mass spectrometry may reveal multiple peaks corresponding to shorter peptide fragments. This can be due to incomplete condensation of amino acids.[10]

  • Discoloration of the resin: While not always indicative of linker instability, unusual color changes can sometimes signal side reactions or degradation.

Q3: Can the guanidinium side chain of D-gPhe interfere with the initial loading reaction?

Yes, the basicity of the guanidinium group can potentially interfere with the esterification reaction. It is crucial to ensure that the side chain is adequately protected.[11] The most common protecting group for the guanidinium function of arginine and its analogs is the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[11][12][13] This group offers robust protection during synthesis and is efficiently removed during the final TFA cleavage step.[11][12] Other protecting groups for the guanidino moiety include di-Boc.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to diagnosing and resolving common problems encountered during the attachment and subsequent synthesis of Fmoc-D-guanidino-Phe-containing peptides.

Problem 1: Low Loading Efficiency on 2-CTC Resin

Symptoms:

  • The calculated substitution level of the resin after the first amino acid loading is significantly lower than the manufacturer's specified maximum.

  • Low overall yield of the final peptide.

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Steric Hindrance The bulky nature of both the 2-CTC resin and the Fmoc-D-guanidino(Pbf)-Phe can sterically hinder the esterification reaction.1. Increase Reaction Time: Extend the loading reaction time to 4-6 hours, or even overnight, to allow the reaction to proceed to completion. 2. Optimize Base: Use a hindered base such as N,N-diisopropylethylamine (DIPEA) at a concentration of 3-4 equivalents relative to the Fmoc-amino acid.
Incomplete Activation of the Resin The 2-chlorotrityl chloride resin must be properly activated to ensure efficient reaction with the incoming amino acid. It is highly susceptible to moisture which can lead to reduced loading.[4][14][15][16]Swell the resin in an appropriate anhydrous solvent (e.g., DCM or DMF) for at least 30-40 minutes before adding the Fmoc-amino acid and base.[17] Consider pre-activation with thionyl chloride if the resin has been stored for an extended period.[4][16]
Moisture Contamination Water in the reaction solvent or on the resin can hydrolyze the chlorotrityl group, rendering it inactive.[4][15]Use anhydrous solvents and ensure the resin is thoroughly dried before use.[17]

Experimental Protocol: Loading Fmoc-D-guanidino(Pbf)-Phe onto 2-CTC Resin

  • Swell 1 gram of 2-chlorotrityl chloride resin in 10 mL of anhydrous dichloromethane (DCM) for 30 minutes in a reaction vessel.[17]

  • In a separate flask, dissolve 2 equivalents of Fmoc-D-guanidino(Pbf)-Phe in a minimal amount of anhydrous dimethylformamide (DMF) and add it to the swollen resin.

  • Add 4 equivalents of N,N-diisopropylethylamine (DIPEA) to the reaction vessel.

  • Agitate the mixture at room temperature for 4 hours.

  • To cap any unreacted sites, add 1 mL of methanol and agitate for 30 minutes.

  • Filter the resin and wash it sequentially with DCM (3x), DMF (3x), and methanol (3x).

  • Dry the resin under vacuum.

  • Determine the loading efficiency using the spectrophotometric Fmoc-cleavage test.

Diagram: Workflow for Loading Fmoc-D-guanidino(Pbf)-Phe onto 2-CTC Resin

loading_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Resin Swell 2-CTC Resin in Anhydrous DCM Loading Combine Resin, Amino Acid, and Base. Agitate for 4h. Resin->Loading AA_Sol Dissolve Fmoc-D-g(Pbf)-Phe & DIPEA in Anhydrous DMF/DCM AA_Sol->Loading Capping Add Methanol to Cap Unreacted Sites Loading->Capping Wash Filter and Wash Resin (DCM, DMF, MeOH) Capping->Wash Dry Dry Resin Under Vacuum Wash->Dry Analysis Determine Loading via Fmoc-Cleavage Test Dry->Analysis

Caption: Workflow for loading Fmoc-D-guanidino(Pbf)-Phe onto 2-CTC resin.

Problem 2: Premature Cleavage from the Resin During Synthesis

Symptoms:

  • Significant decrease in peptide yield with increasing peptide length.

  • Presence of multiple truncated peptide sequences in the final crude product.

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Acid-Labile Linker The ester bond to the 2-CTC resin is sensitive to repeated exposure to even mild acids. The piperidine used for Fmoc deprotection can contain acidic impurities over time.1. Use Fresh Piperidine: Always use freshly prepared piperidine solutions for Fmoc deprotection. 2. Incorporate a Scavenger: Add a small amount of a neutral scavenger, such as 0.1 M HOBt, to the piperidine solution to neutralize any acidic impurities.
Inappropriate Deprotection Conditions Using a stronger acid than necessary for side-chain deprotection of other amino acids in the sequence can lead to premature cleavage from a highly acid-labile resin like 2-CTC.Carefully select side-chain protecting groups that can be removed under conditions that do not affect the linker. For example, use Alloc or ivDde protecting groups for lysine or ornithine if they need to be selectively deprotected on-resin.

Diagram: Factors Influencing Linker Stability

linker_stability cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors Linker_Stability Linker Stability Fresh_Piperidine Fresh Piperidine Solution Linker_Stability->Fresh_Piperidine maintained by Scavengers Addition of Scavengers (e.g., HOBt) Linker_Stability->Scavengers maintained by Mild_Cleavage Mild Cleavage Conditions (e.g., 1-5% TFA) Linker_Stability->Mild_Cleavage maintained by Acidic_Impurities Acidic Impurities in Piperidine Acidic_Impurities->Linker_Stability decreases Strong_Acid Inappropriate Strong Acid Deprotection Strong_Acid->Linker_Stability decreases

Caption: Factors influencing the stability of the peptide-resin linkage.

References

  • Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). Cleavage from Rink Amide Resin. Journal of Peptide Science, 12, 227-32.
  • ChemPep. (n.d.). Rink Amide-AM Resin(200-400 mesh, 0.3-1.0 mmol/g).
  • Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Resin: Rink Amide-AM vs. Other SPPS Resins.
  • Benchchem. (n.d.). The Pbf Protecting Group in Peptide Synthesis: A Technical Guide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pbf Protection in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Almac. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture.
  • JACS Directory. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin.
  • Chem-Impex. (n.d.). Fmoc-D-Phe(4-guanidino-Boc2)-OH.
  • Sigma-Aldrich. (n.d.). Fmoc-Phe(4-Boc2-guanidino)-OH.
  • MySkinRecipes. (n.d.). Fmoc-Phe(4-Boc2-guanidino)-OH.
  • Chem-Impex. (n.d.). Fmoc-L-Phe(4-guanidino-Boc2)-OH.
  • Nowick, J. (2020).
  • Peptide Impurities & Solutions. (n.d.).
  • RSC Publishing. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents.

Sources

Validation & Comparative

Comparative Guide to Verifying Boc Removal from Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is fundamental to achieving high-purity target peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) group for α-amine protection and acid-labile groups for side-chain protection represent a widely adopted strategy.[1][2] This guide focuses on a critical step in this process: the selective deprotection of the Bis(Boc) groups from the guanidinium side chain of a phenylalanine derivative, Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH, and the subsequent verification using Liquid Chromatography-Mass Spectrometry (LC-MS).

The guanidinium group of arginine and its analogs is highly basic and nucleophilic, necessitating robust protection during peptide synthesis to prevent unwanted side reactions.[3] The di-Boc protection of the guanidinium group offers an acid-labile option that is orthogonal to the base-labile Fmoc group. Trifluoroacetic acid (TFA) is the reagent of choice for the removal of Boc groups due to its effectiveness and volatility, which simplifies product isolation.[4][5] Verifying the complete removal of both Boc groups is paramount, as incomplete deprotection can lead to undesired side products and complicate subsequent purification efforts. LC-MS is an indispensable analytical tool for this verification, providing both retention time data from the liquid chromatography and mass-to-charge ratio (m/z) information from the mass spectrometer, allowing for unambiguous identification of the starting material, intermediates, and the final product.[6][7]

This guide provides a detailed experimental protocol for the Boc deprotection of Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH and its analysis by LC-MS, offering insights into the interpretation of the resulting data for researchers, scientists, and drug development professionals.

Experimental Design & Rationale

The experimental workflow is designed to first effect the deprotection of the Boc groups under controlled acidic conditions and then to analyze the reaction mixture using LC-MS to identify and quantify the different species present.

Deprotection Workflow

The core of the experiment is the acid-catalyzed removal of the two tert-butyloxycarbonyl (Boc) protecting groups from the guanidinium side chain.

Deprotection_Workflow Start Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH Reaction TFA/DCM Treatment Start->Reaction Deprotection Product_Mix Reaction Mixture (Starting Material, Intermediates, Product) Reaction->Product_Mix LC_Separation LC Separation Product_Mix->LC_Separation MS_Analysis MS Analysis (Mass Detection) LC_Separation->MS_Analysis Data LC-MS Data (Chromatogram & Mass Spectra) MS_Analysis->Data

Caption: Workflow for Boc deprotection and subsequent LC-MS analysis.

The choice of TFA in a solvent like dichloromethane (DCM) is standard for Boc deprotection.[8][9] TFA provides the acidic environment necessary to protonate the Boc group, leading to its cleavage.[10] The reaction is typically rapid at room temperature.[11]

LC-MS Analysis Rationale

LC-MS is the preferred analytical technique because it separates the components of the reaction mixture based on their polarity (LC) and then determines their molecular weights (MS).[12][13] This dual detection provides a high degree of confidence in identifying the starting material, the partially deprotected intermediate (mono-Boc), and the fully deprotected final product. A reverse-phase C18 column is commonly used for peptide and protected amino acid analysis.[14] A gradient elution with acetonitrile and water, both containing a small percentage of an ion-pairing agent like formic acid (preferred for MS compatibility over TFA), is typically employed to achieve good separation.[15]

Experimental Protocols

Materials
  • Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

  • Saturated aqueous sodium bicarbonate solution

  • Nitrogen gas for drying

Protocol 1: Boc Deprotection
  • Dissolve 10 mg of Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH in 1 mL of anhydrous DCM in a small glass vial.

  • Add 1 mL of TFA to the solution. Caution: TFA is corrosive; handle in a fume hood with appropriate personal protective equipment.

  • Allow the reaction to stir at room temperature for 2 hours. The reaction progress can be monitored by taking small aliquots at different time points (e.g., 30 min, 1 hr, 2 hr).

  • To work up the reaction for LC-MS analysis, take a 10 µL aliquot of the reaction mixture and dilute it with 990 µL of 50:50 ACN/Water with 0.1% FA.

  • For isolation of the final product (optional), the remaining reaction mixture can be concentrated under a stream of nitrogen. The residue can then be triturated with cold diethyl ether to precipitate the product, which is collected by centrifugation.

Protocol 2: LC-MS Analysis
  • LC System: A standard HPLC or UHPLC system.

  • MS Detector: An electrospray ionization mass spectrometer (ESI-MS).

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • UV Detection: 214 nm and 254 nm.

  • MS Detection: Positive ion mode, scanning a mass range of m/z 300-1000.

Data Interpretation and Comparison

The success of the Boc deprotection is evaluated by comparing the LC-MS data of the reaction mixture to the expected molecular weights of the starting material, intermediate, and final product.

Expected Molecular Weights
CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)
Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH (Starting Material)C₃₅H₄₀N₄O₈644.71645.72
Fmoc-D-(4,Mono-Boc-guanido)Phe-OH (Intermediate)C₃₀H₃₂N₄O₆544.59545.60
Fmoc-D-(4-guanido)Phe-OH (Final Product)C₂₅H₂₄N₄O₄444.48445.49

Note: The molecular weights and expected m/z values are calculated based on the most common isotopes.

Interpreting the LC-MS Results
  • Chromatogram: The LC chromatogram will show peaks corresponding to the different components in the reaction mixture. Due to the removal of the non-polar Boc groups, the fully deprotected product will be more polar and thus have a shorter retention time than the starting material and the mono-Boc intermediate on a reverse-phase column.

  • Mass Spectra: By extracting the mass spectrum for each peak in the chromatogram, the molecular weight of the corresponding component can be determined.

    • A successful reaction will show a major peak in the chromatogram at an earlier retention time, and the mass spectrum for this peak will correspond to the expected [M+H]⁺ of the fully deprotected product (m/z 445.49).

    • The presence of a peak with an [M+H]⁺ of 645.72 indicates unreacted starting material.

    • The presence of a peak with an [M+H]⁺ of 545.60 indicates the presence of the mono-Boc intermediate, signifying an incomplete reaction.

Visualizing the Deprotection Pathway

The deprotection proceeds in a stepwise manner, which can be visualized as follows:

Deprotection_Pathway A Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH m/z = 645.72 B Fmoc-D-(4,Mono-Boc-guanido)Phe-OH m/z = 545.60 A->B - Boc C Fmoc-D-(4-guanido)Phe-OH m/z = 445.49 B->C - Boc

Caption: Stepwise removal of Boc groups from the starting material.

Conclusion

The verification of Boc group removal from complex amino acid derivatives like Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH is a critical quality control step in peptide synthesis. The combination of a well-defined deprotection protocol using TFA and subsequent analysis by LC-MS provides a robust and reliable method for confirming the complete removal of these acid-labile protecting groups. By carefully analyzing both the chromatographic separation and the mass spectral data, researchers can confidently assess the outcome of the deprotection reaction, ensuring the integrity of the amino acid building block for the next steps in their synthesis workflow. This methodical approach is essential for the efficient and successful synthesis of high-purity peptides for research and therapeutic applications.

References

  • Vertex AI Search. Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Accessed February 15, 2026.
  • Master Organic Chemistry.
  • Benchchem. Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). Accessed February 15, 2026.
  • Benchchem. Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). Accessed February 15, 2026.
  • Benchchem.
  • Vertex AI Search. Boc Deprotection - TFA - Common Organic Chemistry. Accessed February 15, 2026.
  • Fisher Scientific. Amine Protection / Deprotection. Accessed February 15, 2026.
  • J&K Scientific LLC. BOC Protection and Deprotection. Published February 8, 2021.
  • BOC Sciences. Amino Acid Protection & Deprotection Services. Accessed February 15, 2026.
  • Master Organic Chemistry. Amine Protection and Deprotection. Accessed February 15, 2026.
  • AltaBioscience. Fmoc Amino Acids for SPPS. Published June 14, 2024.
  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. Published December 14, 2022.
  • Synlett. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. 2009;20(20):3368-3372.
  • American Chemical Society. Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Published May 18, 2001.
  • National Institutes of Health. Advances in Fmoc solid-phase peptide synthesis. Accessed February 15, 2026.
  • ChemPep. Overview of Fmoc Amino Acids. Accessed February 15, 2026.
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. Published January 5, 2024.
  • ResearchGate. Analytical Methods for Solid Phase Peptide Synthesis | Request PDF. Published August 6, 2025.
  • Chem-Impex. N′′-Tri-Boc-guanidine. Accessed February 15, 2026.
  • National Institutes of Health. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. Published October 15, 2024.
  • Agilent.
  • Indian Academy of Sciences. A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. J. Chem. Sci. (2019)131:108.
  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Accessed February 15, 2026.
  • Waters. LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector. Accessed February 15, 2026.
  • Benchchem. Boc-Arg(Boc)2-OH vs. Fmoc-Arg(Pbf)-OH in Peptide Synthesis. Accessed February 15, 2026.
  • ChemicalBook. Fmoc-D-(4,Bis( Boc)-guanido)Phe-OH | 2044709-96-6. Accessed February 15, 2026.
  • Gilson.
  • Agilent. Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Published May 3, 2023.
  • ACS Omega. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Published January 5, 2024.
  • Chem-Impex. Fmoc-D-Phe(4-guanidino-Boc2)-OH. Accessed February 15, 2026.
  • ResearchGate. How to analyze synthetic peptide by LC and LCMS?. Published February 19, 2020.
  • Advanced ChemTech. Fmoc-Phe(4-guanidino-Boc2)-OH – Fmoc protected analog of arginine. Accessed February 15, 2026.
  • APExBIO. Fmoc-D-Phe(4-OMe)-OH - Protected Amino Acid for Peptide Synthesis. Accessed February 15, 2026.
  • Sigma-Aldrich. Fmoc-Phe(4-Boc 2 -guanidino)-OH. Accessed February 15, 2026.
  • Humana Press. Methods for Removing the Fmoc Group. Accessed February 15, 2026.
  • Advanced ChemTech. Fmoc-Arg(Boc)2-OH – An excellent derivative for Fmoc SPPS of Arg-containing peptide. Accessed February 15, 2026.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Accessed February 15, 2026.

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Safety Operating Guide

Fmoc-D-(4,Bis( Boc)-guanido)Phe-OH proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH is a specialized, orthogonally protected amino acid derivative used primarily in Solid Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I emphasize that safe disposal of this compound requires understanding its chemical lability.

This molecule contains three protecting groups with distinct sensitivities:[]

  • Fmoc (9-fluorenylmethoxycarbonyl): Base-labile (cleaved by piperidine).[2]

  • Bis-Boc (tert-butyloxycarbonyl): Acid-labile (cleaved by TFA).

  • Guanidine moiety: Highly basic if deprotected.

Critical Safety Directive: The primary hazard in disposing of this specific reagent is unintentional deprotection within the waste container. Contact with strong acids (TFA) will release isobutylene gas and CO₂, creating a pressure hazard. Contact with strong bases (piperidine) will cleave the Fmoc group, generating reactive dibenzofulvene. Segregation is mandatory.

Hazard Assessment & Waste Classification

Before handling, you must classify the material state. The pure reagent is a solid, but waste is often generated as a solution in DMF or DCM.

ParameterSpecificationRisk Implication
Physical State White to off-white powderInhalation irritant; combustible dust.
Solubility Soluble in DMF, DCM, MeOHSolvent dictates flammability/toxicity class.
Acidity/Basicity Weakly acidic (Carboxyl group)Incompatible with strong oxidizers and bases.
Reactivity Acid Sensitive (Boc groups)Gas Evolution Risk: Releases isobutylene/CO₂ upon acid contact.
RCRA Status Not P- or U-listedRegulated based on "Characteristic" (if in solvent) or local EHS protocols.

Operational Disposal Protocol

Scenario A: Disposal of Solid Reagent (Expired or Excess)

Use this protocol for pure powder or scraped solids.

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, safety glasses, and N95 dust mask (if outside a fume hood).

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Mark the container as "Hazardous Waste - Solid Organic." Explicitly list the chemical name.

    • Expert Tip: Add a secondary label: "CONTAINS BOC GROUPS - DO NOT MIX WITH ACIDS."

  • Bagging: Place the primary container into a clear secondary zip-lock bag to prevent contamination of the outer drum.

  • Final Disposal: Transfer to the facility's Solid Hazardous Waste Drum (Incineration stream).

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Use this protocol for reagents dissolved in DMF, DCM, or NMP.

  • Identify the Solvent:

    • Halogenated: DCM (Dichloromethane).[3]

    • Non-Halogenated: DMF (Dimethylformamide), NMP.

  • Segregation Check (The "Stop" Point):

    • Verify pH: Ensure the waste stream is Neutral (pH 6-8).

    • Prohibited Mix: NEVER pour this solution into a container holding TFA (Trifluoroacetic acid) cleavage cocktails. The acid will strip the Boc groups, pressurizing the vessel.

  • Transfer:

    • Pour into the appropriate Satellite Accumulation Area (SAA) carboy.

    • Leave at least 10% headspace in the container to accommodate thermal expansion.

  • Record Keeping: Log the volume and concentration on the waste tag immediately.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision pathways for disposing of Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH to prevent chemical incompatibility events.

DisposalWorkflow Start Waste Generation: Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Powder) StateCheck->SolidPath Pure Reagent LiquidPath Liquid (Solution) StateCheck->LiquidPath Dissolved SafeSolid Double Bag -> Solid Waste Drum (Incineration) SolidPath->SafeSolid SolventCheck Identify Solvent Base LiquidPath->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (DMF, NMP, MeOH) SolventCheck->NonHalogenated AcidCheck CRITICAL CHECK: Is container Acidic (TFA)? Halogenated->AcidCheck NonHalogenated->AcidCheck SafeLiquidHalo Halogenated Waste Carboy AcidCheck->SafeLiquidHalo No (DCM base) SafeLiquidNonHalo Organic Solvent Carboy AcidCheck->SafeLiquidNonHalo No (DMF base) Danger STOP: Gas Evolution Risk Neutralize before disposal AcidCheck->Danger Yes (Contains TFA)

Figure 1: Decision tree for waste segregation. Note the critical checkpoint for Acidic (TFA) waste streams to prevent gas evolution.

Emergency Spill Response

If a spill occurs in the laboratory, follow this "Dry-Clean" protocol to minimize solvent waste generation:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE Upgrade: Wear safety goggles and double nitrile gloves.

  • Containment:

    • Solid Spill: Do not sweep vigorously (creates dust). Cover with a damp paper towel to weigh down powder, then scoop into a disposal jar.

    • Liquid Spill: Cover with an inert absorbent (Vermiculite or Pig Mat). Do not use paper towels if the solvent is unknown, as they are combustible.

  • Decontamination: Wipe the surface with a mild soap solution. Do not use bleach (oxidizer) on guanidine derivatives.

Regulatory Compliance (RCRA)

While this specific compound is not "Listed" (F, K, P, or U lists) under US EPA regulations, it must be managed as Hazardous Waste due to the "Mixture Rule" when dissolved in solvents.

  • Waste Code D001 (Ignitable): If dissolved in solvents with Flash Point < 60°C.

  • Waste Code F002/F003: If spent solvents (DCM/DMF) are present [1].

Chain of Custody: Ensure all waste containers are capped when not in use. "Open container" violations are the most common citation during EPA lab audits.

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[4][5] Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.